molecular formula C15H16N2O3S B11174054 2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide

2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B11174054
M. Wt: 304.4 g/mol
InChI Key: ZRMCDLVCOBSRNZ-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of a methyl group, a sulfamoylphenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The sulfamoyl group is known to enhance binding affinity to certain biological targets, contributing to the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to the presence of both a methyl group and a sulfamoylphenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C15H16N2O3S/c1-11-4-2-3-5-14(11)15(18)17-10-12-6-8-13(9-7-12)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)

InChI Key

ZRMCDLVCOBSRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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